6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2548996-01-4
VCID: VC11840210
InChI: InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18)
SMILES: CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C
Molecular Formula: C13H13F2N3
Molecular Weight: 249.26 g/mol

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine

CAS No.: 2548996-01-4

Cat. No.: VC11840210

Molecular Formula: C13H13F2N3

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine - 2548996-01-4

Specification

CAS No. 2548996-01-4
Molecular Formula C13H13F2N3
Molecular Weight 249.26 g/mol
IUPAC Name 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18)
Standard InChI Key KZIAUYSTXRFKEA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C
Canonical SMILES CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C

Introduction

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound belongs to a class of heterocyclic aromatic organic compounds, which are known for their versatility in drug discovery and development.

Key Features

  • Chemical Structure: The compound features a difluoromethyl group, a methyl group, and an N-(2-methylphenyl) substitution on the pyrimidine ring.

  • Biological Activity: It exhibits notable biological activity, particularly in inhibiting specific enzymes involved in cell cycle regulation, making it a potential anticancer agent.

Chemical Data

PropertyDescription
Molecular FormulaC13H13F2N3
Molecular WeightApproximately 249.26 g/mol (for the analogous compound with a 3-methylphenyl group)
CAS Number2548996-01-4

Synthesis Methods

The synthesis of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine typically involves several key reactions, including the use of ethyl bromodifluoroacetate for difluoromethylation. General procedures for synthesizing similar compounds involve reactions with aniline derivatives and pyrimidine precursors.

Synthesis Steps

  • Difluoromethylation: This step involves the use of ethyl bromodifluoroacetate to introduce the difluoromethyl group.

  • Pyrimidine Formation: The pyrimidine ring is formed through reactions involving aniline derivatives and pyrimidine precursors.

Biological Activity and Applications

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine has shown significant biological activity, particularly in inhibiting cyclin-dependent kinases. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Interaction Studies

  • Target Binding: The compound effectively binds to specific targets within biological systems, with the difluoromethyl group increasing its affinity for lipid membranes.

  • Protein Interactions: The aromatic nature allows for stacking interactions with proteins, making it valuable for drug discovery.

Comparison with Analogous Compounds

Several compounds share structural similarities with 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine, each with unique features:

CompoundKey DifferencesUnique Features
6-(trifluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amineContains trifluoromethyl instead of difluoromethylEnhanced electronic properties
6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amineDifferent phenyl substitution (3-methyl)Variation in biological activity
6-(difluoromethyl)-2-methyl-N-(2-methoxyphenyl)pyrimidin-4-amineContains methoxy substitutionPotentially different solubility and reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator